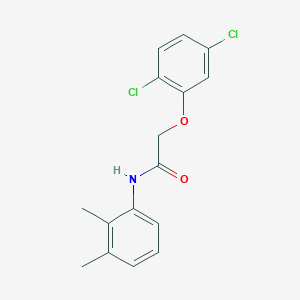![molecular formula C18H19ClN2O2 B5579659 2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)
2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves specific chemical processes. For instance, the synthesis of N, N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-[carboxy-14C]benzamide, a potent δ opioid receptor agonist, was achieved using an aryllithium reaction with 14CO2 to form the labelled acid, subsequently transformed into the amide (Gawell, 2003).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-chloro-N-(diethylcarbamothioyl)benzamide, has been characterized by X-ray diffraction data. This compound crystallizes in the orthorhombic space group and has a specific molecular geometry and vibrational frequencies (Arslan, Flörke, Külcü, & Binzet, 2007).
Chemical Reactions and Properties
The chemical reactions of these compounds often involve transformations under specific conditions. For example, copper(ii)-mediated reactions have been used to synthesize N-substituted benzamides, indicating a method for creating complex benzamide structures (Deng, Huang, & Liu, 2018).
Aplicaciones Científicas De Investigación
Hydrogen Bond Analysis
Research by Kawski et al. (2006) investigated the hydrogen bonding in structurally similar 2-hydroxy-benzamides. Their findings on intramolecular and intermolecular hydrogen bonds, which could be relevant to understanding the properties of 2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide, used X-ray data, infrared spectra, and DFT calculations (Kawski, Kochel, Perevozkina, & Filarowski, 2006).
Synthesis and Reactivity
Facchin et al. (2002) described the synthesis of related compounds, which provides insights into the chemical reactivity and potential applications of 2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide (Facchin, Michelin, Mozzon, & Tassan, 2002).
Environmental Catalysis
A study by Ighilahriz-Boubchir et al. (2017) on 2-Benzoylamino-N-phenyl-benzamide derivatives underlines the potential environmental applications of similar compounds in catalysis, particularly under solvent-free conditions and microwave irradiation (Ighilahriz-Boubchir et al., 2017).
Insecticidal Activity
Research by Schaefer et al. (1978) highlighted the insecticidal activity of similar compounds, indicating potential agricultural or pest control applications for 2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide (Schaefer, Miura, Wilder, & Mulligan, 1978).
Synthesis of Derivatives
Miao et al. (2015) explored the synthesis of 2-arylbenzoxazole derivatives, which could be relevant to the synthesis and potential applications of 2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide in creating novel compounds (Miao et al., 2015).
Anomalous Reactivity
Ishikawa et al. (2000) discussed the anomalous reactivity in the Bischler-Napieralski reaction of similar compounds, which may inform synthetic routes and chemical behaviors of 2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide (Ishikawa et al., 2000).
Structural and Spectral Analysis
A study by Demir et al. (2016) on similar benzamides involved crystal structure analysis and spectral investigations, offering insights into the physical and chemical characterization of 2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide (Demir et al., 2016).
Synthesis of Labelled Compounds
Gawell (2003) described the synthesis of carbon-14 labelled benzamides, relevant for tracing and studying the behavior of 2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide in various environments (Gawell, 2003).
Reactivity with Alkylating Agents
Wolf et al. (2004) investigated the reactivity of benzamides with alkylating agents, which could be pertinent to the chemical behavior and potential applications of 2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide (Wolf et al., 2004).
Pharmaceutical Applications
Research by Li et al. (2008) on a structurally related compound examined its crystal structure and biological activity, providing insights into the potential pharmaceutical applications of 2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide (Li, Wang, Li, & Song, 2008).
Propiedades
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N,N-diethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-3-21(4-2)18(23)14-10-6-8-12-16(14)20-17(22)13-9-5-7-11-15(13)19/h5-12H,3-4H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAKMIIMUOJSRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)
![2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5579631.png)
![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5579634.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B5579640.png)


![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)
![5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5579677.png)
![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)